1-Hydroxypropan-2-yl sulfanylacetate

azeotropic composition isomer ratio process control

1-Hydroxypropan-2-yl sulfanylacetate (CAS 147363-38-0), also named 2-hydroxy-1-methylethyl thioglycolate or acetic acid, mercapto-, 2-hydroxy-1-methylethyl ester, is an organic thioglycolate ester with molecular formula C₅H₁₀O₃S and a molecular weight of 150.20 g/mol. It belongs to the class of sulfanylacetate (thioglycolate) esters, which function primarily as keratin-reducing agents in cosmetic permanent hair waving and depilatory formulations.

Molecular Formula C5H10O3S
Molecular Weight 150.20 g/mol
CAS No. 147363-38-0
Cat. No. B12550057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxypropan-2-yl sulfanylacetate
CAS147363-38-0
Molecular FormulaC5H10O3S
Molecular Weight150.20 g/mol
Structural Identifiers
SMILESCC(CO)OC(=O)CS
InChIInChI=1S/C5H10O3S/c1-4(2-6)8-5(7)3-9/h4,6,9H,2-3H2,1H3
InChIKeyJPVAITVXPAAJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxypropan-2-yl Sulfanylacetate (CAS 147363-38-0): Structural Identity, Compound Class, and Primary Use Context


1-Hydroxypropan-2-yl sulfanylacetate (CAS 147363-38-0), also named 2-hydroxy-1-methylethyl thioglycolate or acetic acid, mercapto-, 2-hydroxy-1-methylethyl ester, is an organic thioglycolate ester with molecular formula C₅H₁₀O₃S and a molecular weight of 150.20 g/mol . It belongs to the class of sulfanylacetate (thioglycolate) esters, which function primarily as keratin-reducing agents in cosmetic permanent hair waving and depilatory formulations [1]. This compound is the secondary alcohol ester isomer of 1,2-propanediol monothioglycolate, wherein the sulfanylacetate moiety is esterified at the 2-position rather than the 1-position of propane-1,2-diol [2]. Its procurement is most commonly associated with specialty cosmetic ingredient supply chains and research into structure–activity relationships among thioglycolate ester reducing agents.

Why Generic Substitution Fails for 1-Hydroxypropan-2-yl Sulfanylacetate: Isomer-Dependent Azeotrope Formation and Formulation Specificity


Within the thioglycolate ester family, compounds cannot be freely interchanged because both the position of esterification on the diol backbone and the resulting isomer ratio directly govern key performance attributes. For 1,2-propanediol monothioglycolate, two regioisomers exist: the primary alcohol ester (propyl 2-hydroxy thioglycolate, CAS 147363-37-9) and the secondary alcohol ester (1-hydroxypropan-2-yl sulfanylacetate, CAS 147363-38-0). These isomers co-form a specific azeotropic blend at a fixed mass ratio of approximately 2:1 (primary:secondary), which is critical for reproducible manufacturing and consistent reducing performance in cosmetic formulations [1]. Substituting the pure secondary ester for the azeotropic mixture, or replacing it with glyceryl monothioglycolate (GMTG, MW 180.18 g/mol), alters the molecular weight, diffusion kinetics into hair fiber, and sensitization profile—parameters that are not trivially interchangeable [2]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 1-Hydroxypropan-2-yl Sulfanylacetate (CAS 147363-38-0) Against Closest Analogs


Azeotropic Blend Composition: Fixed 1:2 Isomer Ratio with Primary Alcohol Ester Isomer

In the L'ORÉAL patent WO-9301791-A1, the target compound (ethyl 1-methyl 2-hydroxy thioglycolate, Formula II) is explicitly claimed as a necessary component of a defined azeotropic blend with its regioisomer propyl 2-hydroxy thioglycolate (Formula I). The azeotropic blend consists of exactly two thirds (66.7% by weight) Formula I and one third (33.3% by weight) Formula II [1]. This fixed ratio is not arbitrary; it results from the azeotropic distillation process during esterification of thioglycolic acid with 1,2-propanediol and is critical for batch-to-batch consistency in cosmetic reducing compositions. In contrast, the analogous 1,3-butanediol monothioglycolate system (EP0734715) specifies a different isomer weight proportion of 1.5:1 to 4:1 (preferably 2:1 to 3:1), demonstrating that the optimal isomer ratio is backbone-dependent and cannot be extrapolated across diols [2].

azeotropic composition isomer ratio process control formulation reproducibility thioglycolate ester

Molecular Weight Differentiation: Smaller Than Glyceryl Monothioglycolate (GMTG) for Altered Hair Fiber Diffusion

The target compound has a molecular weight of 150.20 g/mol, which is approximately 16.6% smaller than glyceryl monothioglycolate (GMTG, CAS 30618-84-9, MW = 180.18 g/mol), the most widely used thioglycolate ester in acid permanent wave formulations . Diffusion of active molecules into the hair fiber is inversely related to molecular size; larger molecules diffuse more slowly into the hair cortex, potentially reducing waving efficacy [1]. The 30-Dalton difference between the target compound and GMTG is expected to result in a measurably higher intra-fiber diffusion coefficient, although direct comparative diffusion data for this specific isomer pair are not available in the open literature.

molecular weight hair diffusion keratin penetration reducing agent size structure–property relationship

Sensitization Risk Profile: Thioglycolate Ester Class-Level Differentiation from GMTG

Glyceryl monothioglycolate (GMTG) is documented as the second most frequent allergen among hairdressers and a known strong sensitizer in acid permanent wave products, with avoidance of GMTG-containing acid permanent waves considered mandatory in occupational health guidelines [1]. In contrast, ammonium thioglycolate (ATG), used in alkaline perms since 1943, has far fewer documented cases of contact allergy [2]. The 1,2-propanediol monothioglycolate esters (including the target compound) represent a distinct structural class that does not share the glycerol backbone of GMTG. The KAO patent EP0734715 explicitly claims that the analogous 1,3-butanediol monothioglycolate isomer mixture exhibits 'an extremely low sensitizing potential on human skin' relative to GMTG [3]. While direct sensitization data for the pure target compound are not available, these class-level findings indicate that the 1,2-propanediol-based thioglycolate esters are structurally and toxicologically distinct from GMTG.

skin sensitization allergenicity contact dermatitis GMTG thioglycolate safety

pH Working Range: Acid Perm Formulation Compatibility of Thioglycolate Esters vs. Alkaline Ammonium Thioglycolate

Thioglycolate esters such as the target compound are designed for 'acid perm' formulations operating at pH 6.8–7.8, in contrast to alkaline perms using ammonium thioglycolate (ATG) at pH 8.5–9.5 [1]. At the higher pH of alkaline perms, a greater fraction of the thiol group is deprotonated to the active thiolate ion (pKa of thioglycolic acid ≈ 10.2–10.6 for the thiol group in esters), leading to faster reduction of keratin disulfide bonds but also elevated risk of hair damage—with alkaline conditions reducing 43.2% of cystine versus 19.4% for optimally processed acid waves [2]. The ester form enables formulation at near-neutral pH because the carboxylic acid group is blocked, preventing the pH from dropping into irritating acidic ranges while still allowing sufficient free thiol for keratin reduction.

pH acid perm alkaline perm thiolate ion pKa hair damage

Procurement-Relevant Application Scenarios for 1-Hydroxypropan-2-yl Sulfanylacetate (CAS 147363-38-0)


Reference Standard for Isomer-Specific Quality Control in 1,2-Propanediol Monothioglycolate Manufacturing

The defined azeotropic composition of two parts primary ester to one part secondary ester (WO-9301791-A1) requires analytical quantification of each isomer for batch release. The pure target compound (CAS 147363-38-0) serves as the authentic reference standard for the secondary ester component in GC or HPLC methods used to verify the correct isomer ratio in manufactured azeotropic blends [1]. Procurement of the pure isomer as an analytical reference material is essential for quality control laboratories supporting cosmetic ingredient production.

Structure–Activity Relationship (SAR) Studies of Thioglycolate Ester Reducing Agents for Hair Treatment Formulations

The target compound's secondary alcohol ester linkage position distinguishes it from the primary alcohol ester isomer (CAS 147363-37-9) and from the glycerol-based GMTG (CAS 30618-84-9). Comparative studies evaluating reducing kinetics, intra-fiber diffusion rates, and fiber damage profiles across this isomer pair and against GMTG can provide quantitative data for rational formulation design [2]. The 30-Dalton molecular weight advantage over GMTG and the secondary ester's potentially different hydrolysis rate make this compound a valuable probe in SAR investigations [2].

Low-Sensitization Acid Permanent Wave Formulation Development

Given that GMTG is a documented strong sensitizer [3], and that the structurally analogous 1,3-butanediol monothioglycolate isomer mixture is claimed to have 'extremely low sensitizing potential' [4], the 1,2-propanediol monothioglycolate ester system (including the target compound) represents a candidate reducing agent class for developing acid permanent wave products with improved occupational safety profiles. Procurement of the pure secondary ester enables formulation studies that isolate the contribution of each isomer to both waving performance and skin compatibility.

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